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molecular formula C20H18N2O5S B8683092 3-[(8-Acetamidoquinoline-5-sulfonyl)methyl]phenyl acetate CAS No. 88606-53-5

3-[(8-Acetamidoquinoline-5-sulfonyl)methyl]phenyl acetate

Cat. No. B8683092
M. Wt: 398.4 g/mol
InChI Key: LRYQBRWGFFDAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04419435

Procedure details

8-Acetamido-5-quinolinesulfinic acid (10 g, 40 mmole), m-(bromomethyl)phenyl acetate (11 g, 44 mmole), excess sodium bicarbonate (5 g) and dry dimethylformamide (50 ml) were mixed and heated on the steam bath for 11/2 hours. The mixture was slowly poured into 800 ml stirred water and the mixture stirred another 30 min. The solid was filtered off, washed with water, and air-dried overnight. Yield 15.8 g (99 percent) of crude but relatively pure product, m.p. 179°-182° C. A sample recrystallized from toluene, melted 180°-182° C.
Name
8-Acetamido-5-quinolinesulfinic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:14]2[N:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:8]([S:15]([OH:17])=[O:16])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[C:18]([O:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([CH2:28]Br)[CH:23]=1)(=[O:20])[CH3:19].C(=O)(O)[O-].[Na+].CN(C)C=O>O>[C:1]([NH:4][C:5]1[CH:6]=[CH:7][C:8]([S:15]([CH2:28][C:24]2[CH:25]=[CH:26][CH:27]=[C:22]([O:21][C:18](=[O:20])[CH3:19])[CH:23]=2)(=[O:17])=[O:16])=[C:9]2[C:14]=1[N:13]=[CH:12][CH:11]=[CH:10]2)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
8-Acetamido-5-quinolinesulfinic acid
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=2C=CC=NC12)S(=O)O
Name
Quantity
11 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=CC=C1)CBr
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred another 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam bath for 11/2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture was slowly poured into 800 ml
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A sample recrystallized from toluene
CUSTOM
Type
CUSTOM
Details
melted 180°-182° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(=O)NC=1C=CC(=C2C=CC=NC12)S(=O)(=O)CC1=CC(=CC=C1)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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